2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid
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Overview
Description
2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid is an organic compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol It is known for its unique structure, which includes an aminooxy group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid typically involves the reaction of hexanoic acid with an appropriate aminooxy compound under controlled conditions. One common method involves the condensation of hexanoic acid with propan-2-ylideneaminooxy, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aminooxy derivatives.
Scientific Research Applications
2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with electrophilic centers in biomolecules, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 2-{[(Methoxy)amino]oxy}hexanoic acid
- 2-{[(Ethoxy)amino]oxy}hexanoic acid
- 2-{[(Butan-2-ylidene)amino]oxy}hexanoic acid
Comparison: 2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid is unique due to its specific aminooxy group, which imparts distinct reactivity and properties compared to similar compounds. The presence of the propan-2-ylidene group can influence the compound’s stability, solubility, and interaction with other molecules .
Properties
IUPAC Name |
2-(propan-2-ylideneamino)oxyhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-4-5-6-8(9(11)12)13-10-7(2)3/h8H,4-6H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZPGQYFIRIGPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)ON=C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291816 |
Source
|
Record name | 2-(Propan-2-ylideneamino)oxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5001-38-7 |
Source
|
Record name | NSC78397 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Propan-2-ylideneamino)oxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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